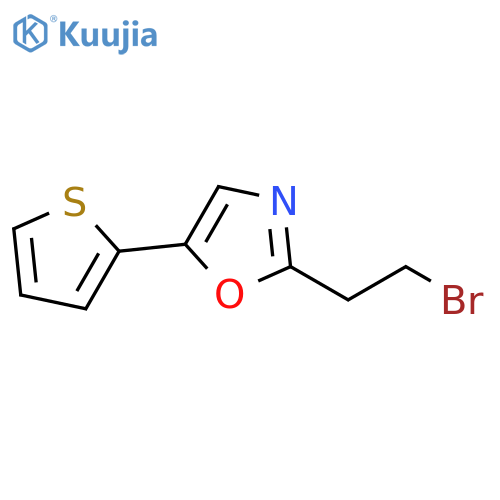

Cas no 1394023-19-8 (2-(2-Bromo-ethyl)-5-thiophen-2-yl-oxazole)

2-(2-Bromo-ethyl)-5-thiophen-2-yl-oxazole 化学的及び物理的性質

名前と識別子

-

- 2-(2-Bromo-ethyl)-5-thiophen-2-yl-oxazole

-

- インチ: 1S/C9H8BrNOS/c10-4-3-9-11-6-7(12-9)8-2-1-5-13-8/h1-2,5-6H,3-4H2

- InChIKey: WYKLBYZVGSOQSR-UHFFFAOYSA-N

- ほほえんだ: O1C(C2SC=CC=2)=CN=C1CCBr

2-(2-Bromo-ethyl)-5-thiophen-2-yl-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM502028-1g |

2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole |

1394023-19-8 | 97% | 1g |

$*** | 2023-03-30 |

2-(2-Bromo-ethyl)-5-thiophen-2-yl-oxazole 関連文献

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318

-

Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419

2-(2-Bromo-ethyl)-5-thiophen-2-yl-oxazoleに関する追加情報

Comprehensive Overview of 2-(2-Bromo-ethyl)-5-thiophen-2-yl-oxazole (CAS No. 1394023-19-8)

The compound 2-(2-Bromo-ethyl)-5-thiophen-2-yl-oxazole (CAS No. 1394023-19-8) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, combining a thiophene ring with an oxazole moiety and a bromoethyl side chain, makes it a versatile intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential applications in drug discovery, agrochemicals, and advanced materials due to its reactive bromine functional group and aromatic stability.

In recent years, the demand for heterocyclic compounds like 2-(2-Bromo-ethyl)-5-thiophen-2-yl-oxazole has surged, driven by their role in developing small-molecule inhibitors and bioconjugation techniques. The compound’s CAS No. 1394023-19-8 is frequently searched in academic databases and chemical supplier catalogs, reflecting its relevance in modern synthetic chemistry. Its thiophene-oxazole backbone is also a hotspot for studies on fluorescence probes and organic electronics, aligning with the growing interest in sustainable materials.

One of the most compelling aspects of 2-(2-Bromo-ethyl)-5-thiophen-2-yl-oxazole is its adaptability in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal for creating biaryl structures, which are foundational in many FDA-approved drugs. The bromoethyl group further enables alkylation or nucleophilic substitution reactions, expanding its utility in medicinal chemistry. This versatility answers common queries like "how to modify thiophene-oxazole derivatives" or "bromoethyl applications in drug synthesis," which are trending in AI-driven search analytics.

From an industrial perspective, CAS No. 1394023-19-8 is often discussed in forums focusing on scalable synthetic routes and green chemistry. Environmental concerns have led to increased searches for solvent-free synthesis methods or catalytic alternatives for brominated intermediates. The compound’s stability under various conditions also makes it a candidate for high-throughput screening libraries, addressing the pharmaceutical industry’s need for diverse chemical space exploration.

In summary, 2-(2-Bromo-ethyl)-5-thiophen-2-yl-oxazole (CAS No. 1394023-19-8) exemplifies the intersection of structural complexity and practical utility in organic chemistry. Its role in addressing contemporary challenges—from drug design to material innovation—ensures its continued prominence in research and industrial applications. For those exploring heterocyclic building blocks or functional group transformations, this compound offers a robust platform for innovation.

1394023-19-8 (2-(2-Bromo-ethyl)-5-thiophen-2-yl-oxazole) 関連製品

- 1250251-80-9(1-(3-azidopropyl)-1H-1,2,4-triazole)

- 941913-58-2(N-(2H-1,3-benzodioxol-5-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide)

- 1897217-22-9(1-{4-methoxy-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-ol)

- 2416231-49-5(7-methoxy-N-{3-[(methylamino)methyl]phenyl}quinoline-3-carboxamide hydrochloride)

- 38399-19-8(2-Naphthalenemethanol,3-bromo-)

- 350670-85-8(Caloxin 2A1 Trifluoroacetate)

- 1700335-09-6(4-(2-cyclopropylethyl)piperidin-4-ol)

- 564484-67-9(1-(prop-2-en-1-yl)piperidine-2,5-dione)

- 54648-79-2(O-Methyl-N,N'-diisopropylisourea)

- 850916-55-1(N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}-1,1'-biphenyl-4-carboxamide)